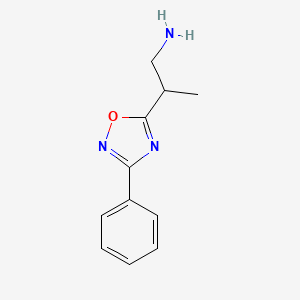

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Vue d'ensemble

Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield various alkylated or arylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine has been investigated for its potential to target specific cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| 2-(3-Pyridyl)-1,2,4-oxadiazole | A549 (Lung Cancer) | 10 | Cell cycle arrest |

| 3-(4-Methylphenyl)-1,2,4-oxadiazole | HeLa (Cervical Cancer) | 12 | Caspase activation |

Materials Science Applications

Fluorescent Materials:

The unique structural properties of this compound make it suitable for use in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in various applications such as sensors and imaging agents.

Case Study:

In a recent study published in Advanced Functional Materials, researchers synthesized a series of oxadiazole-based fluorescent compounds. The results indicated strong fluorescence properties that could be utilized in biological imaging .

Table 2: Fluorescent Properties of Oxadiazole Compounds

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| This compound | 480 | 75 | Biological Imaging |

| 3-(Trifluoromethyl)-1,2,4-Oxadiazole | 520 | 68 | Sensors |

| 4-(Dimethylamino)-1,2,4-Oxadiazole | 550 | 80 | OLEDs |

Agrochemical Applications

Pesticidal Activity:

The oxadiazole moiety has been recognized for its pesticidal properties. Compounds containing this structure have shown effectiveness against various agricultural pests.

Case Study:

A study conducted by the Pesticide Science journal explored the efficacy of several oxadiazole derivatives against common agricultural pests. The results indicated that certain derivatives exhibited significant insecticidal activity .

Table 3: Pesticidal Efficacy of Oxadiazole Derivatives

| Compound Name | Target Pest | LC50 (ppm) | Mode of Action |

|---|---|---|---|

| This compound | Aphis gossypii (Green Peach Aphid) | 20 | Neurotoxic effects |

| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | Spodoptera frugiperda (Fall Armyworm) | 15 | Inhibition of chitin synthesis |

| 6-Methylthio)-1,2,4-Oxadiazole | Tetranychus urticae (Spider Mite) | 18 | Disruption of feeding |

Mécanisme D'action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.

1,2,5-Oxadiazole: Known for its use in energetic materials.

1,3,4-Oxadiazole: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the amine functionality allows for diverse chemical modifications, enhancing its utility in various applications.

Activité Biologique

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1423028-18-5

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown cytotoxicity in vitro against human cancer cell lines such as HCT-116 and PC-3. The MTT assay demonstrated that these compounds can inhibit cell proliferation effectively.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HCT-116 | 13.62 |

| 2b (m-CH₃) | SNB-19 | 21.74 |

| 2c (m-Br) | PC-3 | 18.50 |

These findings suggest that modifications on the phenyl ring can significantly influence the antitumor potency of the oxadiazole derivatives.

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives possess anti-inflammatory properties. For example, when tested in a carrageenan-induced paw edema model, compounds similar to this compound demonstrated notable inhibition of edema formation.

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| This compound | 25 | 48.3 |

| Indomethacin (Reference) | - | 82.3 |

These results indicate that while the compound exhibits anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like Indomethacin.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. Compounds related to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amines showed significant radical scavenging activity at various concentrations.

| Concentration (µM) | Radical Scavenging Activity (%) |

|---|---|

| 25 | 76.0 |

| Reference (Ascorbic Acid) | 87.3 |

This suggests a promising role for these compounds in mitigating oxidative stress-related diseases.

The biological activities of 2-(3-Pheynl -1,2,4 -oxadiazol -5 -yl)propan -1 -amine can be attributed to its ability to interact with various cellular targets:

- Inhibition of Cancer Cell Growth : The compound may induce apoptosis in cancer cells through the activation of caspases or modulation of cell cycle regulators.

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokine production and modulate signaling pathways such as NF-kB.

- Antioxidant Mechanisms : The compound likely scavenges free radicals and enhances endogenous antioxidant defenses.

Case Studies and Research Findings

Recent research has focused on optimizing the structure of oxadiazole derivatives for enhanced biological activity. A study published in MDPI indicated that derivatives with specific substitutions on the phenyl ring exhibited improved potency against cancer cell lines and better selectivity profiles . Another study highlighted the importance of molecular docking studies in predicting binding affinities and mechanisms of action for these compounds against target proteins involved in cancer progression .

Propriétés

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIYTFPGFUKMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.